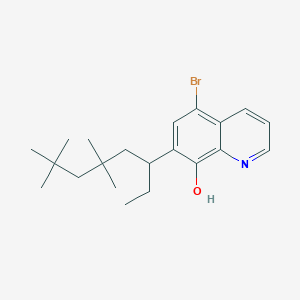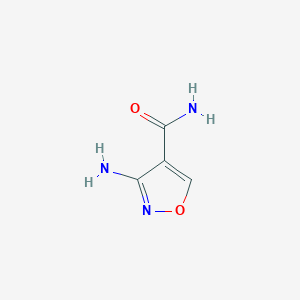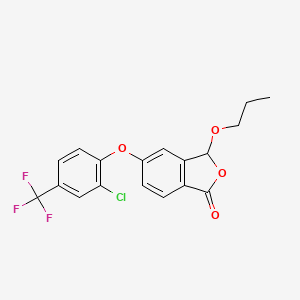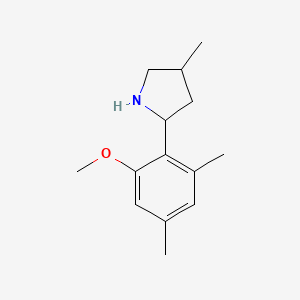
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is a synthetic organic compound with the molecular formula C21H30BrNO It is a derivative of quinolin-8-ol, featuring a bromine atom at the 5th position and a 5,5,7,7-tetramethyloctan-3-yl group at the 7th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol typically involves the following steps:
Starting Material: The synthesis begins with quinolin-8-ol as the starting material.
Bromination: The bromination of quinolin-8-ol at the 5th position is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: The introduction of the 5,5,7,7-tetramethyloctan-3-yl group at the 7th position is carried out through an alkylation reaction. This step involves the use of a suitable alkylating agent, such as 5,5,7,7-tetramethyloctan-3-yl chloride, in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large-scale bromination using industrial-grade bromine or NBS.
Efficient Alkylation: High-efficiency alkylation with optimized reaction conditions to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like amines or thiols replace the bromine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of quinolin-8-one derivatives.
Reduction: Formation of 5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine.
Substitution: Formation of 5-amino-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol or 5-thio-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol.
科学的研究の応用
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence cellular pathways related to oxidative stress, apoptosis, or signal transduction, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-methyl-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol
- 5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-amine
Uniqueness
5-Bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
60877-72-7 |
|---|---|
分子式 |
C21H30BrNO |
分子量 |
392.4 g/mol |
IUPAC名 |
5-bromo-7-(5,5,7,7-tetramethyloctan-3-yl)quinolin-8-ol |
InChI |
InChI=1S/C21H30BrNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h8-11,14,24H,7,12-13H2,1-6H3 |
InChIキー |
CXJPTJGARWUBBK-UHFFFAOYSA-N |
正規SMILES |
CCC(CC(C)(C)CC(C)(C)C)C1=CC(=C2C=CC=NC2=C1O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Phenyl-7-propyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12885251.png)


![1-[2-(1,2-Dihydroxypropan-2-yl)-6-hydroxy-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12885275.png)

![6-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4,5-dicarbonitrile](/img/structure/B12885282.png)
![4-{(E)-[(Quinolin-2-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B12885287.png)


![9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)

![2-(Difluoromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12885325.png)

